molecular formula C9H7F2N B15235668 2-(2,5-Difluoro-4-methylphenyl)acetonitrile

2-(2,5-Difluoro-4-methylphenyl)acetonitrile

Cat. No.: B15235668
M. Wt: 167.15 g/mol
InChI Key: JUACJVGOFIZGNK-UHFFFAOYSA-N
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Description

2-(2,5-Difluoro-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H7F2N and a molecular weight of 167.16 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with an acetonitrile group. It is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluoro-4-methylphenyl)acetonitrile typically involves the reaction of 2,5-difluoro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, forming the desired acetonitrile compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluoro-4-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl

Properties

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

2-(2,5-difluoro-4-methylphenyl)acetonitrile

InChI

InChI=1S/C9H7F2N/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3

InChI Key

JUACJVGOFIZGNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)CC#N)F

Origin of Product

United States

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